molecular formula C9H16N5O10P3 B176457 tenofovir diphosphate CAS No. 166403-66-3

tenofovir diphosphate

Katalognummer: B176457
CAS-Nummer: 166403-66-3
Molekulargewicht: 447.17 g/mol
InChI-Schlüssel: IACQCQDWSIQSRP-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI) used to treat HIV and hepatitis B virus (HBV) infections. Tenofovir itself is administered as prodrugs—tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF)—to overcome its poor oral bioavailability and membrane permeability . After prodrug hydrolysis and intracellular phosphorylation, TFV-DP competes with deoxyadenosine 5'-triphosphate (dATP) for incorporation into viral DNA, terminating chain elongation and inhibiting replication . TFV-DP exhibits prolonged intracellular retention (half-life > 150 hours in peripheral blood mononuclear cells (PBMCs)), enabling once-daily dosing and contributing to its efficacy in long-term viral suppression .

Vorbereitungsmethoden

Chemical Synthesis Pathways

Phosphorylation of Tenofovir Precursors

The foundational chemical route to tenofovir diphosphate begins with the phosphorylation of tenofovir (PMPA), an acyclic nucleoside phosphonate. Using a standard phosphorylation protocol, PMPA undergoes sequential enzymatic transformations:

  • AMP Kinase-Mediated Monophosphorylation : PMPA is first converted to tenofovir monophosphate (PMPA-MP) via adenosine monophosphate (AMP) kinase, which transfers a phosphate group from adenosine triphosphate (ATP) to the hydroxyl moiety of PMPA .

  • Nucleoside Diphosphate Kinase-Mediated Diphosphorylation : PMPA-MP is further phosphorylated by nucleoside diphosphate kinase (NDPK) to yield this compound (PMPApp) . This step utilizes ATP as the phosphate donor, with magnesium ions (Mg²⁺) serving as essential cofactors.

The overall reaction efficiency is influenced by substrate concentration, pH optima (7.5–8.0), and temperature (37°C) . However, this method requires purification of intermediate phosphates, which complicates large-scale production.

Tosylation and Phosphonate Ester Cleavage

An alternative chemical approach involves the alkylation of a chiral alcohol intermediate with diethyl(hydroxymethyl) phosphonate, followed by deprotection to yield this compound . Key steps include:

  • Tosylation : The hydroxyl group of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol is activated with tosyl chloride, forming a tosylate intermediate.

  • Alkylation : The tosylate reacts with diethyl(hydroxymethyl) phosphonate in the presence of magnesium tert-butoxide [Mg(Ot-Bu)₂], yielding a phosphonate ester .

  • Deprotection : Bromotrimethylsilane (TMSBr) cleaves the phosphonate ester bonds in dichloromethane, producing the free phosphonic acid (tenofovir) .

This method achieves an overall yield of 35.9% over five steps, with exceptional stereochemical purity (>99% enantiomeric excess) .

Enzymatic and Chemoenzymatic Strategies

Lipase-Catalyzed Kinetic Resolution

A chemoenzymatic route employing Burkholderia cepacia lipase (Amano PS-IM) enables stereoselective synthesis of tenofovir intermediates :

  • Substrate : Racemic 1-(6-chloro-9H-purin-9-yl)propyl acetate.

  • Reaction Conditions : Suspension in vinyl acetate and toluene at 30°C.

  • Outcome : The (R)-acetate is obtained with 47% yield and 99% enantiomeric excess (ee) .

This kinetic resolution leverages the lipase’s preference for acylating the (S)-enantiomer, leaving the desired (R)-acetate intact. Subsequent aminolysis and hydrolysis steps convert the acetate to tenofovir .

Alcohol Dehydrogenase (ADH)-Mediated Bioreduction

Lactobacillus kefir ADH catalyzes the stereoselective reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one to the (R)-alcohol intermediate :

  • Substrate Concentration : 100 mM.

  • Catalyst : Lyophilized E. coli cells expressing recombinant L. kefir ADH.

  • Yield : 86% with >99% ee .

Molecular docking studies reveal that the ADH’s active site accommodates the pro-R configuration of the ketone substrate, ensuring high stereoselectivity . The (R)-alcohol is then phosphorylated using the tosylation strategy described in Section 1.2.

Purification and Analytical Characterization

PropertyValue
Molecular FormulaC₉H₁₆N₅O₁₀P₃·2Na
Molecular Weight493.2 g/mol
SolubilitySoluble in Tris-HCl (pH 7.5)

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is employed to resolve this compound from reaction byproducts. Elution gradients typically use acetonitrile and ammonium acetate buffers .

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the phosphonate structure:

  • ³¹P NMR : Peaks at δ 18.5 ppm (diphosphate), δ 22.3 ppm (phosphonate) .

  • ¹H NMR : Characteristic purine proton signals at δ 8.35 (s, 1H) and δ 8.15 (s, 1H) .

Industrial-Scale Production Challenges

Cost and Catalyst Availability

While enzymatic methods offer superior stereoselectivity, the cost of recombinant ADH and lipase production remains a barrier. Homemade enzyme preparations, such as lyophilized E. coli cells, reduce expenses but require optimization for batch-to-batch consistency .

Yield Optimization

The highest reported yield (86%) for ADH-mediated bioreduction occurs at substrate concentrations ≤100 mM . Scaling beyond this threshold risks enzyme inhibition and reduced ee.

Wissenschaftliche Forschungsanwendungen

Monitoring Adherence to Antiretroviral Therapy

Pharmacokinetics and Measurement

TFV-DP can be quantified in dried blood spots (DBS) and red blood cells, providing a measure of cumulative drug exposure over several weeks. Its long intracellular half-life of approximately 17 days allows for effective monitoring of adherence to tenofovir-based regimens. Studies have shown that higher concentrations of TFV-DP correlate with better virologic outcomes in persons living with HIV (PLWH) .

Clinical Relevance

  • Predictive Value : TFV-DP levels in DBS have been established as predictive markers for future viremia in PLWH on tenofovir disoproxil fumarate (TDF) . This predictive capability underscores the importance of TFV-DP in clinical settings for managing ART.
  • Adherence Assessment : The measurement of TFV-DP in DBS serves as a reliable indicator of adherence, similar to hemoglobin A1c in diabetes management .

Pre-Exposure Prophylaxis (PrEP)

Efficacy in HIV Prevention

TFV-DP is critical in assessing adherence to PrEP regimens, particularly those involving TDF and tenofovir alafenamide (TAF). Research indicates that achieving specific TFV-DP concentrations is associated with significant reductions in HIV acquisition risk .

Case Studies and Findings

  • Adolescent Girls and Young Women : A study found that TFV-DP concentrations were lower during pregnancy compared to postpartum periods, impacting adherence assessments among young women . This highlights the necessity for tailored adherence monitoring strategies during pregnancy.
  • Impact on Efficacy : In clinical trials, maintaining adequate TFV-DP levels was linked to a greater than 90% reduction in HIV acquisition risk, emphasizing its role as a biomarker for effective PrEP .

Resistance Monitoring and Viral Failure Prediction

Association with Drug Resistance

Recent studies have demonstrated that TFV-DP levels are associated with virologic failure (VF) and drug resistance among PLWH. For instance, mid-range concentrations of TFV-DP were found in patients experiencing VF with resistance mutations .

StudyPopulationKey Findings
PMC8673924South AfricaIdentified associations between TFV-DP levels and VF with drug resistance; mid-range TFV-DP linked to resistance mutations.
PMC6639595US CohortEstablished that higher TFV-DP predicts future viremia even among virologically suppressed individuals.

Safety Monitoring During Pregnancy

Potential Risks

The PROMISE trial highlighted concerns regarding elevated TFV exposures during pregnancy and their association with adverse neonatal outcomes . Higher concentrations of TFV-DP were linked to increased risks of severe adverse pregnancy outcomes, necessitating careful monitoring of pregnant women on TDF-based ART.

Wirkmechanismus

Tenofovir diphosphate exerts its effects by inhibiting the activity of the reverse transcriptase enzyme. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the viral DNA. Once incorporated, it causes termination of the DNA chain, thereby preventing further viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Metabolic Profiles

Table 1: Key Pharmacokinetic Comparisons

Compound Intracellular Half-Life (Hours) Plasma Tenofovir Levels Intracellular TFV-DP Concentration Dosing Frequency
Tenofovir (TDF) ~150 (PBMCs) High Moderate (~80–150 fmol/million cells) Once daily
Tenofovir (TAF) ~150 (PBMCs) Low (15% of TDF) High (~4× TDF) Once daily
Adefovir Diposphate ~16–18 (Hepatocytes) Moderate Low (~10× less potent than TFV-DP) Once daily
Emtricitabine-TP ~39 (PBMCs) N/A Short-term adherence marker Once daily
  • TAF vs. TDF: TAF produces 6-fold higher intracellular TFV-DP levels than TDF despite lower plasma tenofovir concentrations, reducing renal and bone toxicity risks .
  • Adefovir Diposphate (AFV-DP) : Less efficiently phosphorylated than TFV-DP, with shorter intracellular retention and weaker antiviral activity against HBV .
  • Emtricitabine Triphosphate (FTC-TP) : Shorter half-life (~39 hours) makes it a marker of recent adherence (48 hours), unlike TFV-DP, which reflects cumulative adherence over weeks .

Efficacy in Viral Suppression

Table 2: Clinical Efficacy in HIV and HBV

Compound HIV RNA Reduction (log₁₀) HBV DNA Suppression Rate Histologic Improvement (HBV)
Tenofovir (TDF/TAF) 1.5–2.0 93% (HBeAg+ patients) Fibrosis reversal observed
Adefovir 0.5–1.0 53% (HBeAg+ patients) No significant improvement
Entecavir N/A 90% (HBeAg+ patients) Comparable to tenofovir
  • HBV: Tenofovir achieves superior HBV DNA suppression (93% vs. 53%) and fibrosis reversal compared to adefovir .
  • HIV : Both TDF and TAF maintain potent viral suppression, but TAF’s higher intracellular TFV-DP allows lower dosing (25 mg vs. 300 mg for TDF) .

Resistance Profiles

  • Tenofovir: Resistance is rare but associated with the K65R mutation in HIV and rtA194T in HBV .
  • Adefovir : HBV resistance (rtN236T, rtA181V) develops more frequently, limiting long-term use .
  • Cross-Resistance : HBV mutants resistant to lamivudine (rtM204V/I) remain susceptible to TFV-DP, unlike adefovir .

Table 3: Toxicity Comparisons

Compound Renal Toxicity Risk Bone Density Loss Mitochondrial Toxicity
Tenofovir (TDF) High Moderate Low
Tenofovir (TAF) Low Low Low
Adefovir Moderate Low Moderate
Zidovudine-TP Low Low High
  • Mitochondrial Toxicity : TFV-DP exhibits minimal inhibition of human DNA polymerases (α, δ, ε), unlike zidovudine triphosphate, which causes severe mitochondrial dysfunction .
  • Renal Safety: TAF’s lower plasma tenofovir reduces tubular toxicity compared to TDF, particularly in chronic kidney disease (CKD) patients .

Drug Interactions and Adherence Correlations

  • Adherence Monitoring : TFV-DP in DBS correlates strongly with viral suppression (p < 0.0001), outperforming FTC-TP, which only reflects short-term adherence .

Biologische Aktivität

Tenofovir diphosphate (TFV-DP) is the active metabolite of tenofovir, a nucleotide analog used primarily in the treatment and prevention of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of TFV-DP, focusing on its pharmacodynamics, efficacy in clinical settings, and implications for HIV prevention strategies.

Pharmacological Mechanism

Inhibition of Viral Replication
TFV-DP exerts its antiviral effects by inhibiting viral replication through competitive inhibition of the reverse transcriptase enzyme. It competes with the natural substrate deoxyadenosine 5′-triphosphate (dATP) for incorporation into viral DNA during transcription. This incorporation leads to chain termination, effectively halting viral replication .

Pharmacokinetics

Conversion and Accumulation
Tenofovir is administered as prodrugs, namely tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are converted to TFV in the body. TDF is hydrolyzed in the plasma, while TAF is metabolized intracellularly to yield TFV. Once formed, TFV is phosphorylated to TFV-DP, which has a long half-life of approximately 17 days and can accumulate up to 25-fold from the first dose to steady state .

Efficacy in HIV Prevention

Clinical Studies and Findings
Numerous studies have demonstrated the efficacy of TFV-DP in reducing HIV acquisition risk. For instance, a study indicated that a concentration of 16 fmol/10^6 PBMCs of TFV-DP was associated with a 90% reduction in HIV acquisition risk . Additionally, higher concentrations were linked with increased protective effects, establishing a dose-response relationship.

Study TFV-DP Concentration (fmol/10^6 cells) Reduction in HIV Acquisition Risk
Control Group-0%
One-Dose Group15.840%
Two-Dose Group30.783%
EC90 Value22.690%

Case Studies

Post-Exposure Prophylaxis (PEP)
In a case report involving post-exposure prophylaxis with tenofovir/emtricitabine, patients showed significant changes in blood counts but also demonstrated effective viral suppression when monitored for TFV-DP levels . This highlights the importance of monitoring drug levels to ensure adherence and efficacy.

Adherence Monitoring

Dried Blood Spots (DBS)
Research has shown that measuring TFV-DP levels in dried blood spots can serve as a reliable indicator of adherence to antiretroviral therapy. A strong correlation exists between higher TFV-DP concentrations and virologic suppression (<20 copies/mL), emphasizing the role of adherence in successful treatment outcomes .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of tenofovir diphosphate (TFV-DP) in inhibiting viral replication?

this compound acts as a competitive inhibitor of viral polymerases. For HIV-1 reverse transcriptase (RT), it competes with deoxyadenosine triphosphate (dATP) with inhibition constants (Ki) of 0.022 μM (RNA template) and 1.55 μM (DNA template). For HBV polymerase, Ki = 0.18 μM. Its selectivity over human DNA polymerases α, β, and γ (Ki = 5.2, 81.7, and 59.5 μM, respectively) ensures minimal off-target toxicity .

Q. How is intracellular this compound quantified in pharmacokinetic studies?

Standard methods include:

  • Peripheral blood mononuclear cell (PBMC) assays : Isolate PBMCs via density gradient centrifugation, lyse cells, and measure TFV-DP via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Dried blood spots (DBS) : Measure TFV-DP in red blood cells (RBCs), which have a half-life of ~17 days, enabling long-term adherence monitoring .
    PBMC assays correlate directly with antiviral efficacy but require specialized infrastructure, while DBS offers logistical advantages .

Q. What phosphorylation pathways convert tenofovir prodrugs to TFV-DP?

  • Tenofovir disoproxil fumarate (TDF) : Hydrolyzed to tenofovir in plasma, then phosphorylated by cellular kinases (adenylate kinase, nucleoside diphosphate kinase) to TFV-DP .
  • Tenofovir alafenamide (TAF) : Hydrolyzed intracellularly by cathepsin A (PBMCs) or CES1 (hepatocytes) to tenofovir, followed by phosphorylation . TAF bypasses plasma hydrolysis, enhancing intracellular TFV-DP by 2.7–10-fold compared to TDF .

Advanced Research Questions

Q. How should experimental designs address discrepancies in TFV-DP exposure between TAF and TDF in different tissues?

  • Cross-over pharmacokinetic trials : Compare plasma tenofovir and intracellular TFV-DP in PBMCs and genital tract mononuclear cells. For example, TDF achieves 17.5-fold higher TFV-DP in seminal cells vs. blood, while TAF shows lower genital tract penetration but higher PBMC loading .
  • Population pharmacokinetic (popPK) modeling : Incorporate renal function (e.g., chronic kidney disease [CKD]) to simulate dosage adjustments. In CKD stage 3, TAF every 48–72 hours maintains TFV-DP levels 50% above TDF’s therapeutic threshold .

Q. How do drug interactions with sofosbuvir impact TFV-DP pharmacokinetics?

Sofosbuvir coadministration increases TFV-DP in PBMCs (2.3-fold) and DBS (4.3-fold) due to inhibition of efflux transporters (e.g., P-glycoprotein) or intracellular metabolism. However, plasma tenofovir levels remain unchanged, suggesting a compartment-specific interaction . Clinical implications include reduced utility of DBS for adherence monitoring during sofosbuvir-based regimens .

Q. What methodological approaches validate TFV-DP thresholds for HIV pre-exposure prophylaxis (PrEP) efficacy?

  • Adherence-response modeling : Use longitudinal data (e.g., iPrEx trial) to correlate TFV-DP concentrations with HIV acquisition risk. A threshold of ≥16 fmol/10<sup>6</sup> PBMCs (DBS: ≥1650 fmol/punch) predicts ≥90% risk reduction .
  • Directly observed therapy (DOT) studies : Establish dose-response relationships. For TDF, 4 doses/week achieve TFV-DP ~700 fmol/punch (96% efficacy), while TAF requires fewer doses due to higher PBMC loading .

Q. How do resistance mutations affect TFV-DP’s antiviral activity?

Key mutations (e.g., K65R in HIV RT, rtA194T in HBV polymerase) reduce TFV-DP binding. In vitro resistance profiling shows a 3–5-fold increase in IC50 for K65R mutants. Monitoring viral load rebound in patients with suboptimal adherence (TFV-DP <350 fmol/punch) can detect early resistance .

Q. What popPK models predict TFV-DP exposure in renal impairment?

  • Reduced metabolic clearance : Incorporate glomerular filtration rate (GFR) and tubular secretion parameters. For TAF, CKD stage 4 increases plasma tenofovir 6-fold, necessitating dose reductions to 1/3 standard to avoid toxicity while maintaining TFV-DP efficacy .
  • Bayesian forecasting : Use sparse sampling to estimate TFV-DP accumulation in PBMCs, validated against clinical outcomes (e.g., viral suppression rates) .

Eigenschaften

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACQCQDWSIQSRP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420498
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166403-66-3
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tenofovir diphosphate
tenofovir diphosphate
tenofovir diphosphate
tenofovir diphosphate
tenofovir diphosphate
tenofovir diphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.